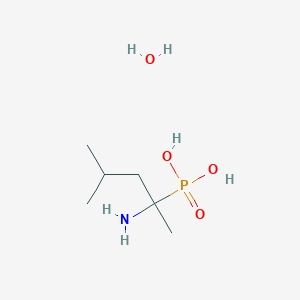
3-AMINOPYRIDINE-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopyridine-D6 (3-AP-D6) is a synthetic compound consisting of a pyridine ring with an amino group and a deuterium atom attached. It is a derivative of 3-aminopyridine (3-AP) and is used in a variety of applications, such as pharmaceuticals, drug discovery, and molecular biology. 3-AP-D6 is a useful tool for studying the structure and function of proteins and other macromolecules. In addition, it is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Aplicaciones Científicas De Investigación
Chemosensor for Metal Detection
3-AMINOPYRIDINE-D6 has been used in the development of a sensitive and selective chemosensor for the detection of Cu (II), Al (III), and Fe (III) ions . This application is particularly relevant for environmental, biological, and industrial applications where the detection of these metal ions is crucial .
Fluorescent Properties
The compound has fluorescent properties, which have been studied for their potential use in “click and probing” applications . This involves the use of aminopyridine as a scaffold for a biological probe, which can be used for the detection and imaging of biological signaling .
N-Monoalkylation
3-AMINOPYRIDINE-D6 can undergo N-monoalkylation, a chemical reaction that involves the addition of an alkyl group . This process is significant in the synthesis of various chemical compounds .
Environmental Monitoring
Due to its ability to detect certain metal ions, 3-AMINOPYRIDINE-D6 can be used in environmental monitoring. For instance, it can be used to detect the presence of aluminum in antiperspirant deodorants .
Industrial Applications
In industrial settings, 3-AMINOPYRIDINE-D6 can be used to detect the presence of certain metals. This is particularly useful in industries where these metals are used or produced, allowing for effective monitoring and management .
Biological Applications
The “clicking-and-probing” experiment of 3-AMINOPYRIDINE-D6 on BSA protein showed the potential of aminopyridine as a scaffold of a biological probe . This has implications for the study of proteins and other biomolecules .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-AMINOPYRIDINE-D6 involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Pyridine-D6", "Hydrogen gas", "Ammonia gas", "Sodium metal", "Ethanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Reduction of Pyridine-D6 with hydrogen gas in the presence of a palladium catalyst to form 3-pyridyl-D6", "Step 2: Treatment of 3-pyridyl-D6 with ammonia gas in ethanol to form 3-aminopyridine-D6", "Step 3: Purification of 3-aminopyridine-D6 by treatment with hydrochloric acid and subsequent neutralization with sodium hydroxide" ] } | |
Número CAS |
1219805-61-4 |
Nombre del producto |
3-AMINOPYRIDINE-D6 |
Fórmula molecular |
C5D6N2 |
Peso molecular |
100.15 |
Sinónimos |
3-AMINOPYRIDINE-D6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)
![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)




